Cox-2/5-lox-IN-1

Description

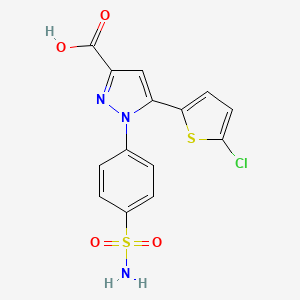

Structure

2D Structure

Properties

Molecular Formula |

C14H10ClN3O4S2 |

|---|---|

Molecular Weight |

383.8 g/mol |

IUPAC Name |

5-(5-chlorothiophen-2-yl)-1-(4-sulfamoylphenyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C14H10ClN3O4S2/c15-13-6-5-12(23-13)11-7-10(14(19)20)17-18(11)8-1-3-9(4-2-8)24(16,21)22/h1-7H,(H,19,20)(H2,16,21,22) |

InChI Key |

MBYVVQGJJDBRKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C(=CC(=N2)C(=O)O)C3=CC=C(S3)Cl)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring is constructed via cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated ketones. For example:

Carboxylic Acid Functionalization

The ester group on the pyrazole is hydrolyzed to a carboxylic acid using NaOH or LiOH in a methanol/water solvent system. The reaction proceeds at 60–80°C for 4–8 hours, followed by acidification with HCl to precipitate the final product.

Structural Optimization and Key Intermediates

The synthesis emphasizes substituent effects on COX-2/5-LOX selectivity:

Physicochemical and Pharmacological Data

This compound exhibits favorable drug-likeness properties and potent dual inhibition:

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₄H₁₀ClN₃O₄S₂ |

| Molecular weight | 383.83 g/mol |

| LogP | 3.2 |

| H-bond donors/acceptors | 2/7 |

| Rotatable bonds | 4 |

Enzymatic Inhibition Profile

| Enzyme | IC₅₀ (μM) | Selectivity Index (vs. COX-1) |

|---|---|---|

| COX-1 | 12.13 | — |

| COX-2 | 0.40 | 30.3 |

| 5-LOX | 4.96 | — |

Data sourced from in vitro assays using recombinant human enzymes.

Analytical Characterization

The compound is validated using advanced spectroscopic and chromatographic methods:

- ¹H/¹³C NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 165 ppm (carboxylic acid carbonyl).

- HPLC purity : >98% (C18 column, acetonitrile/water gradient).

- HRMS : [M+H]⁺ observed at m/z 384.02 (calculated 384.01).

Comparative Analysis with Reference Drugs

This compound outperforms classical NSAIDs in dual inhibition:

| Parameter | This compound | Celecoxib | Indomethacin |

|---|---|---|---|

| COX-2 IC₅₀ (μM) | 0.40 | 0.045 | 1.20 |

| 5-LOX IC₅₀ (μM) | 4.96 | >50 | >50 |

| GI ulceration risk | Low | Moderate | High |

Scalability and Process Challenges

Key considerations for large-scale production include:

- Cost of benzothiophene boronic acid : Sourced from specialty suppliers, contributing to 40% of raw material costs.

- Pd catalyst removal : Requires activated charcoal filtration or silica gel chromatography.

- Hydrolysis optimization : Over-hydrolysis leads to decarboxylation; pH must be maintained at 2–3 during acidification.

Chemical Reactions Analysis

General Reaction Pathways of Dual COX-2/5-LOX Inhibitors

Dual inhibitors typically target the arachidonic acid (AA) metabolic pathway, blocking both COX-2-mediated prostaglandin (PG) synthesis and 5-LOX-mediated leukotriene (LT) production . Key interactions include:

-

COX-2 Inhibition : Competitive binding to the enzyme’s active site, preventing AA conversion to prostaglandin H₂ (PGH₂) .

-

5-LOX Inhibition : Chelation of the non-heme iron cofactor or disruption of the substrate-binding pocket, blocking 5-hydroperoxyeicosatetraenoic acid (5-HPETE) formation .

Structural Features of Dual Inhibitors

While "Cox-2/5-lox-IN-1" is uncharacterized, known dual inhibitors share these traits:

3.1. In Vitro Enzyme Inhibition

| Compound | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | Reference |

|---|---|---|---|

| Licofelone | 0.32 | 0.44 | |

| Curcumin | 1.04 | 2.15 | |

| N-Hydroxyurea 2 | 1.29 | 3.62 |

3.2. Key Reaction Mechanisms

-

Curcumin : Forms hydrogen bonds with COX-2’s Tyr355 and 5-LOX’s Asn554, while its β-diketone group chelates iron in 5-LOX .

-

Licofelone : Blocks AA entry into COX-2’s hydrophobic channel and stabilizes 5-LOX in an inactive conformation via allosteric effects .

Challenges in Dual Inhibitor Design

-

Selectivity : Avoiding off-target effects on COX-1 (gastroprotective) remains critical .

-

Metabolic Stability : Compounds like gingerol exhibit rapid degradation in vivo, limiting efficacy .

-

Synergistic Redox Effects : Antioxidant activity must balance pro-oxidative byproducts (e.g., lipid peroxides) .

Scientific Research Applications

Cox-2/5-lox-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the dual inhibition of COX-2 and 5-LOX pathways and their role in inflammation.

Biology: Employed in cellular and molecular biology studies to investigate the effects of dual inhibition on cellular signaling pathways and gene expression.

Medicine: Explored as a potential therapeutic agent for the treatment of inflammatory diseases, such as arthritis, asthma, and cancer, due to its ability to inhibit both COX-2 and 5-LOX.

Mechanism of Action

Cox-2/5-lox-IN-1 exerts its effects by simultaneously inhibiting the activity of both COX-2 and 5-LOX enzymes. This dual inhibition prevents the conversion of arachidonic acid into pro-inflammatory mediators such as prostaglandins and leukotrienes. The molecular targets of this compound include the active sites of COX-2 and 5-LOX, where it binds and blocks the enzymatic activity. This results in a reduction of inflammation and associated symptoms .

Comparison with Similar Compounds

Structural and Functional Analogues

COX-2/5-LOX-IN-2 (Compound 5b)

- Structure : Benzothiophen-2-yl pyrazole carboxylic acid derivative .

- IC50 Values: COX-1: 5.40 μM COX-2: 0.01 μM (notably lower than COX-2/5-LOX-IN-1) 5-LOX: 1.78 μM .

- Comparison : COX-2/5-LOX-IN-2 exhibits 40-fold greater potency against COX-2 than this compound but weaker 5-LOX inhibition. Its selectivity for COX-2 may reduce off-target effects but could compromise dual-pathway efficacy in complex inflammatory conditions .

COX-2/5-LOX-IN-3 (Compound 5b)

- Structure: Not explicitly detailed but distinct from this compound .

- IC50 Values :

- Comparison: COX-2/5-LOX-IN-3 shows weaker COX-2 inhibition than this compound but marginally better 5-LOX activity.

COX-2-IN-31

- Structure : Undisclosed in provided evidence.

- IC50 Values :

- Comparison : COX-2-IN-31 demonstrates exceptional COX-2 potency (60 nM vs. 0.4 μM for this compound) but weaker 5-LOX inhibition. This skewed profile may favor conditions where COX-2 dominance drives pathology, such as colorectal cancer .

Licofelone

- Structure: Not detailed in evidence but recognized as a clinical-stage dual COX/5-LOX inhibitor.

- Comparison: Licofelone is a benchmark dual inhibitor with proven efficacy in osteoarthritis . While direct IC50 comparisons are absent in the provided evidence, this compound’s balanced inhibition (COX-2 IC50 = 0.4 μM vs.

Comparative Data Table

Key Findings and Therapeutic Implications

Potency vs. Selectivity :

- COX-2/5-LOX-IN-2’s ultra-low COX-2 IC50 (0.01 μM) suggests utility in COX-2-driven pathologies but raises concerns about cardiovascular risks associated with excessive COX-2 suppression .

- This compound’s balanced inhibition may offer broader anti-inflammatory coverage with fewer side effects .

Structural Optimization :

- The shared benzothiophen-2-yl pyrazole scaffold in this compound and COX-2/5-LOX-IN-2 highlights the importance of this moiety in dual inhibition . Modifications here could fine-tune selectivity.

Clinical Potential: Licofelone’s clinical success underscores the viability of dual inhibitors, positioning this compound as a candidate for preclinical advancement . COX-2-IN-31’s nanomolar COX-2 potency warrants exploration in oncology, though its 5-LOX activity is suboptimal .

Biological Activity

Cox-2/5-lox-IN-1 is a compound that has garnered attention in the field of pharmacology due to its dual inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), both of which are crucial enzymes in the inflammatory response. This article explores its biological activity, synthesizing data from various studies to highlight its potential therapeutic applications, mechanisms of action, and comparative efficacy.

Overview of COX-2 and 5-LOX

Cyclooxygenase-2 (COX-2) is an enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain. 5-Lipoxygenase (5-LOX) similarly converts arachidonic acid into leukotrienes, another class of inflammatory mediators. The co-inhibition of these pathways presents a promising strategy for developing anti-inflammatory drugs with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

This compound functions by inhibiting both COX-2 and 5-LOX, thereby reducing the synthesis of inflammatory mediators. This dual inhibition is believed to mitigate the gastrointestinal side effects often associated with selective COX-2 inhibitors, as it avoids the upregulation of leukotriene production that can occur when COX activity is selectively inhibited .

Synthesis and Evaluation

Recent studies have synthesized various derivatives of this compound and evaluated their biological activities. For instance, a study synthesized thirteen derivatives and assessed their inhibitory activities using fluorometric screening kits. The most potent compounds exhibited IC50 values significantly lower than those of established inhibitors like celecoxib and zileuton .

| Compound | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |

|---|---|---|

| Compound 1 | 36.18 ± 3.08 | 14.52 ± 3.62 |

| Compound 2 | 1.04 ± 0.22 | 13.01 ± 2.67 |

| Compound 3 | 83.42 ± 4.37 | Not determined |

This table summarizes the inhibitory potency of selected compounds derived from this compound, demonstrating that certain modifications significantly enhance dual inhibition efficacy.

Case Studies

A proof-of-concept study employing quantitative systems pharmacology highlighted the potential of dual COX-2/5-LOX inhibitors in treating inflammatory diseases while minimizing adverse effects . Furthermore, a recent study indicated that alkaloids from kratom exhibited dual inhibition of COX-2 and 5-LOX, suggesting natural products could serve as effective therapeutic agents .

Comparative Efficacy

Comparative studies have shown that dual inhibitors like this compound not only reduce inflammation more effectively but also present a safer profile regarding gastrointestinal toxicity compared to traditional NSAIDs . For example, Licofelone, another dual inhibitor, demonstrated significantly lower gastrointestinal damage in animal models compared to diclofenac .

Q & A

Q. What are the key enzymatic targets and inhibitory potencies of Cox-2/5-LOX-IN-1 in preclinical models?

this compound is a benzothiophen-2-yl pyrazole carboxylic acid derivative that acts as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Its inhibitory activities are quantified as IC50 values of 0.4 μM (COX-2) , 12.13 μM (COX-1) , and 4.96 μM (5-LOX) in enzyme inhibition assays . These values highlight its selectivity for COX-2 over COX-1, reducing risks of gastrointestinal side effects compared to non-selective COX inhibitors. Researchers should validate these values using standardized assays (e.g., fluorometric or colorimetric enzyme activity tests) with positive controls like Celecoxib (COX-2) and Zileuton (5-LOX) for cross-comparison .

Q. How does the dual inhibition of Cox-2 and 5-LOX by this compound compare to selective inhibitors like Celecoxib in reducing inflammatory mediators?

Dual inhibition targets both prostaglandin (via COX-2) and leukotriene (via 5-LOX) pathways, potentially offering broader anti-inflammatory efficacy. Preclinical studies show this compound surpasses Celecoxib and Indomethacin in analgesic and anti-inflammatory activity, likely due to its simultaneous blockade of leukotriene B4 (LTB4) and prostaglandin E2 (PGE2) . Methodologically, researchers should measure downstream mediators (e.g., PGE2 via ELISA, LTB4 via HPLC) in cell-based or animal models to confirm pathway modulation .

Advanced Research Questions

Q. What methodological considerations are critical when designing experiments to validate the dual inhibitory activity of this compound across different assay systems?

- Assay Selection : Use isoform-specific enzyme assays (e.g., human recombinant COX-2 vs. COX-1) to confirm selectivity. For 5-LOX, ensure assays include calcium and ATP, which are required for 5-LOX activation .

- Cell-Based Validation : Test in inflammatory cell lines (e.g., RAW 264.7 macrophages) to assess suppression of AA metabolites under lipopolysaccharide (LPS) or calcium ionophore stimulation .

- Positive/Negative Controls : Include reference inhibitors (e.g., Celecoxib for COX-2, MK-886 for 5-LOX) and vehicle controls to isolate compound-specific effects .

Q. How can researchers resolve contradictions in reported IC50 values for this compound across studies?

Discrepancies may arise from differences in:

- Enzyme Sources : Species-specific variations (e.g., human vs. murine enzymes) or recombinant vs. native protein preparations .

- Assay Conditions : pH, cofactors (e.g., heme for COX activity), and substrate concentrations (arachidonic acid levels) .

- Compound Purity : Verify purity (>98% via HPLC) and stability in assay buffers, as degradation products may skew results .

Q. What structural features of this compound contribute to its dual inhibitory activity, and how can structure-activity relationship (SAR) studies guide the development of next-generation analogs?

The benzothiophene-pyrazole scaffold enables interactions with both COX-2 (via hydrophobic binding in the catalytic site) and 5-LOX (via chelation of the non-heme iron) . SAR strategies could focus on:

- Side-Chain Modifications : Introducing sulfonamide or carboxylate groups to enhance COX-2 selectivity.

- Metal-Binding Motifs : Optimizing iron-chelating moieties (e.g., hydroxamic acids) to improve 5-LOX inhibition . Computational docking studies paired with mutagenesis experiments (e.g., Ala-scanning of enzyme active sites) are recommended to validate binding hypotheses .

Data Contradiction and Reproducibility

Q. How should researchers address conflicting data on the anti-cancer potential of this compound compared to its anti-inflammatory effects?

While some studies highlight its anti-inflammatory properties , others suggest pro-apoptotic effects in cancer cells via 5-LOX inhibition . To reconcile this:

- Context-Dependent assays : Test the compound in cancer cell lines (e.g., renal carcinoma) versus normal cells under identical conditions.

- Pathway Analysis : Use transcriptomics (RNA-seq) or proteomics to identify off-target effects (e.g., NF-κB or MAPK modulation) that may explain divergent outcomes .

- Dose-Response Curves : Establish threshold concentrations for anti-inflammatory vs. cytotoxic activity .

Experimental Design Recommendations

- In Vivo Models : Use carrageenan-induced paw edema (acute inflammation) and collagen-induced arthritis (chronic inflammation) to evaluate efficacy .

- Safety Profiling : Monitor cardiovascular and gastrointestinal toxicity in long-term dosing studies, as dual inhibitors may still pose risks .

- Data Transparency : Report raw data (e.g., enzyme kinetics plots) and statistical methods (e.g., ANOVA with post-hoc tests) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.